"4-(1,1-Difluoroethyl)benzenethiol" chemical structure and properties
"4-(1,1-Difluoroethyl)benzenethiol" chemical structure and properties
Technical Whitepaper: 4-(1,1-Difluoroethyl)benzenethiol A Strategic Fluorinated Motif in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine has shifted from simple substitution to the engineering of precise physicochemical profiles. 4-(1,1-Difluoroethyl)benzenethiol (CAS: 1892499-40-9) represents a high-value building block in this domain. It serves as a precursor to the 1,1-difluoroethyl (
This technical guide provides a comprehensive analysis of this molecule, detailing its synthesis, reactivity, and application in optimizing lead compounds. It is designed for medicinal chemists and process scientists seeking to leverage this motif to modulate lipophilicity (
Chemical Profile & Physicochemical Properties
The 1,1-difluoroethyl group is unique because it removes the metabolic liability of benzylic hydrogens found in ethyl groups, while mimicking the steric bulk and electronic properties of oxygen-containing functionalities without the hydrogen bond acceptance.
Table 1: Physicochemical Data
| Property | Value / Description | Source/Note |
| Chemical Name | 4-(1,1-Difluoroethyl)benzenethiol | IUPAC |
| CAS Number | 1892499-40-9 | Verified |
| Molecular Formula | ||
| Molecular Weight | 174.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Standard for thiols |
| Boiling Point | ~243.9°C (Predicted) | @ 760 mmHg |
| Predicted LogP | 3.2 - 3.5 | High Lipophilicity |
| pKa (Thiol) | ~6.0 - 6.5 | Acidic, suitable for S-alkylation |
| Bioisosterism | Steric/Electronic Mimic |
Strategic Utility: The Bioisostere Concept
The primary value of 4-(1,1-difluoroethyl)benzenethiol lies in the
Mechanistic Insight:
-
Conformation: The
group adopts a conformation orthogonal to the aromatic ring, similar to a twisted methoxy group, but with a larger van der Waals volume. -
Lipophilicity: Replacing
with typically increases , improving blood-brain barrier (BBB) penetration. -
Metabolic Blocking: The gem-difluoro substitution prevents benzylic hydroxylation, a common clearance pathway for alkyl-substituted aromatics.
Figure 1: Strategic replacement of Methoxy with 1,1-Difluoroethyl to improve DMPK properties.
Synthesis Methodologies
Direct commercially available sources for the thiol can be expensive or limited. Therefore, synthesis from the robust precursor 4-bromoacetophenone is the industry standard. This approach allows for late-stage introduction of the sulfur moiety.
Route A: The "Deoxyfluorination-Thiolation" Pathway (Recommended)
This route is preferred for scalability and safety. It avoids the direct fluorination of sulfur-containing molecules, which can lead to oxidation (sulfoxides/sulfones).
Step 1: Deoxyfluorination of 4-Bromoacetophenone
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism: Nucleophilic fluorination of the ketone carbonyl.
-
Product: 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS: 1000994-95-5).[1][2][3]
Step 2: Palladium-Catalyzed C-S Coupling
-
Reagent: TIPS-SH (Triisopropylsilanethiol) or Sodium Thiosulfate.
-
Catalyst:
/ Xantphos or / CyPF-tBu. -
Logic: Converting the aryl bromide to the thiol under mild conditions to preserve the difluoroethyl group.
Figure 2: Step-wise synthesis from 4-bromoacetophenone.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate 1-Bromo-4-(1,1-difluoroethyl)benzene
-
Hazards: DAST is corrosive and generates HF upon contact with water. Use strictly anhydrous conditions in a fume hood.
-
Setup: Charge a flame-dried RBF with 4-bromoacetophenone (1.0 eq) and anhydrous DCM (0.5 M). Cool to 0°C under
. -
Addition: Dropwise add DAST (1.5 eq). The reaction is exothermic.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC/GC-MS.
-
Quench: Critical Safety Step. Pour the reaction mixture slowly into saturated
/ ice mixture. Stir vigorously until bubbling ceases. -
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the colorless oil.
Protocol 2: Conversion to Thiol (Pd-Catalyzed)
-
Rationale: Traditional lithiation (
) may cause defluorination or side reactions. Pd-catalysis is milder.
-
Setup: Combine Aryl Bromide (1.0 eq), TIPS-SH (1.1 eq),
(1.5 eq) in Toluene. -
Catalyst: Add
(2 mol%) and Xantphos (3 mol%). -
Reaction: Heat to 100°C for 4–6 hours.
-
Deprotection: Cool to RT. Add TBAF (1.1 eq in THF) and stir for 30 mins to cleave the silyl group.
-
Workup: Acidify with 1M HCl (to protonate the thiolate), extract with EtOAc.
-
Storage: Store the free thiol under inert gas at -20°C to prevent disulfide formation.
Applications in Drug Design
Once synthesized, 4-(1,1-difluoroethyl)benzenethiol acts as a versatile nucleophile.
-
Thioethers: Reaction with alkyl halides to form stable thioethers (
). -
Sulfonamides: Oxidation (
) to the sulfonyl chloride, followed by amination. This is a common scaffold in COX-2 inhibitors and antibacterials. -
Sulfones: Oxidation to the sulfone (
) creates a highly electron-withdrawing core with high metabolic stability.
Case Study Relevance: Similar difluoroethyl motifs have been successfully employed in optimizing kinase inhibitors where the corresponding methoxy analog suffered from rapid metabolic clearance.
Safety & Handling
-
Stench: Like all thiols, this compound has a potent, disagreeable odor. Use bleach (sodium hypochlorite) to neutralize glassware and spills.
-
Stability: Thiols oxidize to disulfides in air. Store under Argon/Nitrogen.
-
Fluorine Hazards: If preparing via DAST, be aware of HF generation. Keep calcium gluconate gel available.
References
-
Amadis Chemical. 4-(1,1-difluoroethyl)-Benzenemethanethiol Product Page. Link
-
Meanwell, N. A. (2011).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (PMC). Link
-
Mase, T., et al. (2004).[5] A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[5][6] Organic Letters. Link
-
Fisher Scientific. Safety Data Sheet: 1-Bromo-4-(1,1-difluoroethyl)benzene. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromo-4-(1,1-difluoro-ethyl)-benzene | CAS 1000994-95-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
